molecular formula C13H13NO2 B2478026 Macaridine CAS No. 405914-36-5

Macaridine

Cat. No.: B2478026
CAS No.: 405914-36-5
M. Wt: 215.252
InChI Key: PHSAQLJHWJOCBJ-UHFFFAOYSA-N
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Description

Macaridine is an alkaloid compound derived from the plant Lepidium meyenii, commonly known as Maca or Peruvian ginseng. This plant is native to the high-altitude regions of the Andes in Peru and has been traditionally used for its nutritional and medicinal properties. This compound is one of the bioactive constituents of Maca, contributing to its various health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of macaridine involves several steps, starting from readily available starting materials. One common synthetic route includes the condensation of a benzylamine derivative with a pyridine carboxaldehyde under acidic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Macaridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Macaridine is structurally similar to other alkaloids found in Lepidium meyenii, such as lepidiline and macapyrrolin. it is unique in its specific molecular structure and bioactivity. Compared to lepidiline, this compound has a different substitution pattern on the pyridine ring, leading to distinct chemical and biological properties. Macapyrrolin, on the other hand, has a different core structure, making this compound unique in its class .

Comparison with Similar Compounds

Macaridine’s unique structure and bioactivity make it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-10-12-6-7-14(16)9-13(12)8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSAQLJHWJOCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C=CN1O)C=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405914-36-5
Record name Macaridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405914365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MACARIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W43Q2OVD5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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